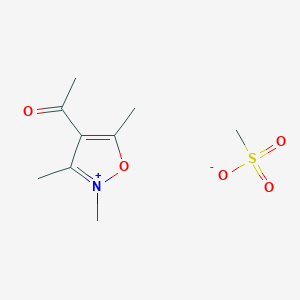
4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate typically involves the reaction of 2,3,5-trimethyl-1,2-oxazole with acetyl chloride in the presence of a base, followed by the addition of methanesulfonic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the oxazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole ring.
Scientific Research Applications
4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can influence biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Properties
CAS No. |
92807-58-4 |
|---|---|
Molecular Formula |
C9H15NO5S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
methanesulfonate;1-(2,3,5-trimethyl-1,2-oxazol-2-ium-4-yl)ethanone |
InChI |
InChI=1S/C8H12NO2.CH4O3S/c1-5-8(6(2)10)7(3)11-9(5)4;1-5(2,3)4/h1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
AAUZZNPCCWFPOJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=[N+](O1)C)C)C(=O)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate](/img/structure/B14358682.png)
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
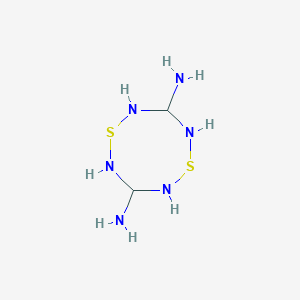
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)



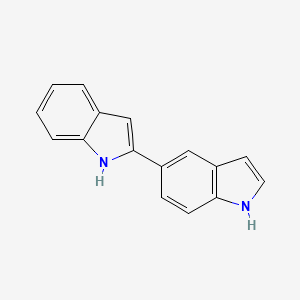
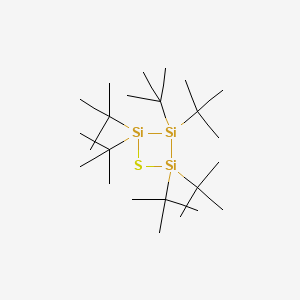
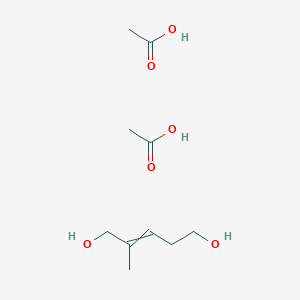
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
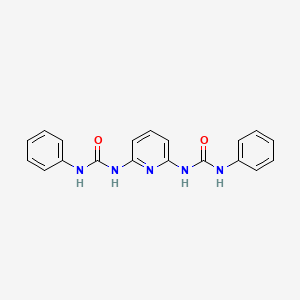

![8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one](/img/structure/B14358759.png)
